5-Chloro-8-fluoroquinolin-3-ol
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Overview
Description
5-Chloro-8-fluoroquinolin-3-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and antiviral properties . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoroquinolin-3-ol typically involves the introduction of fluorine and chlorine atoms into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms. For instance, starting from 5-chloro-8-hydroxyquinoline, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles.
Oxidation and Reduction: Modifications of the quinoline ring structure.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium or nickel catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Cross-Coupling: Catalysts like palladium acetate and ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities or serve as intermediates for further chemical transformations .
Scientific Research Applications
5-Chloro-8-fluoroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinolines.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, agrochemicals, and materials for electronic applications
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoroquinolin-3-ol involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-Chloro-8-fluoroquinolin-3-ol.
5,7-Dichloro-8-quinolinol: Another chlorinated quinoline with similar properties.
8-Hydroxyquinoline: A non-fluorinated analog with broad applications in coordination chemistry.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and stability compared to non-fluorinated or non-chlorinated analogs .
Properties
Molecular Formula |
C9H5ClFNO |
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Molecular Weight |
197.59 g/mol |
IUPAC Name |
5-chloro-8-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |
InChI Key |
ROBMWULSDNOYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1F)O)Cl |
Origin of Product |
United States |
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